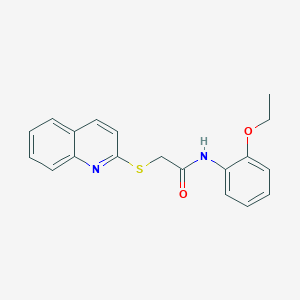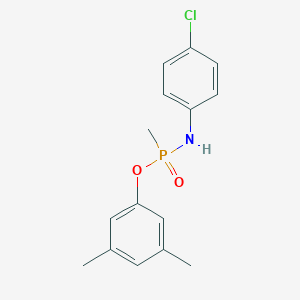![molecular formula C16H18O5 B5723452 isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5723452.png)
isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as IDCA, is a synthetic compound that has been used in scientific research for various purposes. It is a derivative of coumarin, a natural compound found in many plants, which has been known for its medicinal properties for centuries. IDCA has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
Isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate inhibits the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been shown to inhibit the activity of butyrylcholinesterase, another enzyme that is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have various biochemical and physiological effects, including the enhancement of cholinergic neurotransmission, the inhibition of oxidative stress, and the modulation of inflammation. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce the levels of amyloid-beta, a protein that is involved in the development of this condition.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages for lab experiments, including its high yield and purity, its stability, and its ability to inhibit acetylcholinesterase and butyrylcholinesterase. However, it also has some limitations, including its potential toxicity at high concentrations, its limited solubility in water, and its potential to interact with other compounds in biological systems.
Orientations Futures
There are several future directions for the study of isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, including the development of new drugs based on its structure, the investigation of its potential use in the treatment of other neurological disorders, and the study of its interactions with other compounds in biological systems. Further research is needed to determine the optimal concentration and dosage of isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate for different applications and to investigate its potential side effects.
Méthodes De Synthèse
Isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized using different methods, including the reaction of 4-hydroxycoumarin with isopropenyl acetate in the presence of a catalyst. Another method involves the reaction of 4-hydroxycoumarin with isopropyl chloroacetate in the presence of a base. The yield and purity of isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be improved by using different solvents, reaction conditions, and purification methods.
Applications De Recherche Scientifique
Isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been used in scientific research for various purposes, including the development of new drugs, the investigation of biological pathways, and the study of enzyme kinetics. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been studied for its potential use in the treatment of Alzheimer's disease, as acetylcholinesterase inhibitors are commonly used to improve cognitive function in patients with this condition.
Propriétés
IUPAC Name |
propan-2-yl 2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-9(2)20-15(18)8-19-13-6-5-12-10(3)7-14(17)21-16(12)11(13)4/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHJRFQKNQVXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

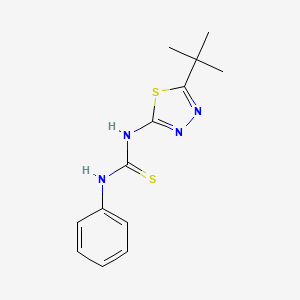
![4-(methoxymethyl)-6-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B5723379.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5723397.png)
![1-methyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5723403.png)
![1-(4-fluorophenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5723405.png)

![N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5723410.png)
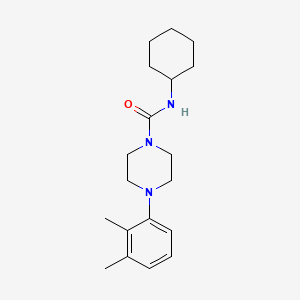
![N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5723425.png)
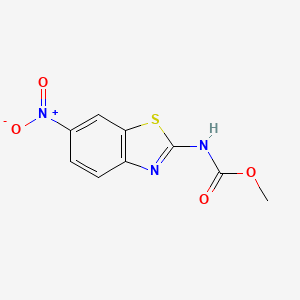
![2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5723437.png)
